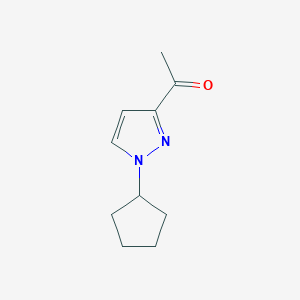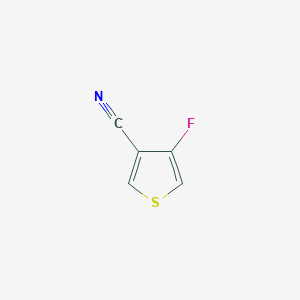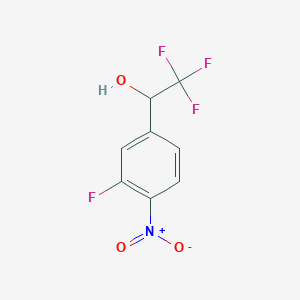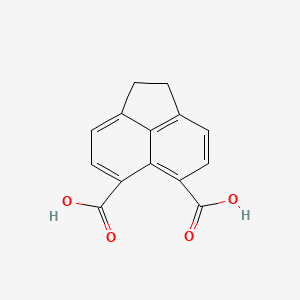
(1-Isobutyl-1H-pyrazol-3-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-イソブチル-1H-ピラゾール-3-イル)アセトニトリルは、分子式C9H13N3の複素環式化合物です。これは、ピラゾールの誘導体であり、ピラゾールは3つの炭素原子と2つの隣接する窒素原子を含む5員環です。
2. 製法
合成経路と反応条件: (1-イソブチル-1H-ピラゾール-3-イル)アセトニトリルの合成は、通常、アセチレン系ケトンとヒドラジンの環化縮合を伴います。一般的な方法には、1,3-ジ求電子性ニトリルとヒドラジンの反応があり、ピラゾール環が形成されます 。反応条件は、多くの場合、溶媒としてエタノールを使用し、穏やかな加熱によって環化プロセスを促進します .
工業的製造方法: (1-イソブチル-1H-ピラゾール-3-イル)アセトニトリルの工業的製造は、高収率と純度を確保するために、最適化された条件を用いた大規模な環化縮合反応を伴う場合があります。連続式反応器と高度な精製技術を使用すると、製造プロセスの効率が向上します .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-Isobutyl-1H-pyrazol-3-yl)acetonitrile typically involves the cyclocondensation of acetylenic ketones with hydrazines. One common method includes the reaction of 1,3-dielectrophilic nitriles with hydrazines, leading to the formation of the pyrazole ring . The reaction conditions often involve the use of ethanol as a solvent and mild heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclocondensation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反応の分析
反応の種類: (1-イソブチル-1H-ピラゾール-3-イル)アセトニトリルは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、対応するピラゾール誘導体を形成するように酸化できます。
還元: 還元反応は、還元されたピラゾール化合物を形成する可能性があります。
置換: ニトリル基は、適切な条件下で他の官能基で置換できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。
置換: 置換反応には、ハロアルカンや強塩基などの試薬が関与する可能性があります。
主要な生成物: これらの反応から生成される主要な生成物には、さまざまな置換されたピラゾールが含まれており、これらはさらに複雑な分子の合成に利用できます .
科学的研究の応用
作用機序
(1-イソブチル-1H-ピラゾール-3-イル)アセトニトリルの作用機序には、特定の分子標的と経路との相互作用が含まれます。この化合物は、その構造修飾に応じて、さまざまな酵素や受容体の阻害剤または活性剤として作用できます。ピラゾール環は、これらの標的に対する結合親和性と選択性に重要な役割を果たします .
類似の化合物:
1H-ピラゾール-3-アセトニトリル: 同様の構造的特徴を持つ密接に関連する化合物。
3-アミノピラゾール: 反応性と用途が異なる別のピラゾール誘導体。
独自性: (1-イソブチル-1H-ピラゾール-3-イル)アセトニトリルは、特定の化学的特性と反応性を与える独自のイソブチル置換によって際立っています。この独自性は、ターゲット合成と特殊な用途のための貴重な化合物となっています .
類似化合物との比較
1H-Pyrazole-3-acetonitrile: A closely related compound with similar structural features.
3-Aminopyrazole: Another pyrazole derivative with distinct reactivity and applications.
Pyrazolo[1,5-a]pyrimidines: Condensed heterocyclic systems derived from pyrazoles
Uniqueness: (1-Isobutyl-1H-pyrazol-3-yl)acetonitrile stands out due to its unique isobutyl substitution, which imparts specific chemical properties and reactivity. This uniqueness makes it a valuable compound for targeted synthesis and specialized applications .
特性
分子式 |
C9H13N3 |
|---|---|
分子量 |
163.22 g/mol |
IUPAC名 |
2-[1-(2-methylpropyl)pyrazol-3-yl]acetonitrile |
InChI |
InChI=1S/C9H13N3/c1-8(2)7-12-6-4-9(11-12)3-5-10/h4,6,8H,3,7H2,1-2H3 |
InChIキー |
WUPZYNOSQZLSQB-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1C=CC(=N1)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methyl-3-{[(4-methylpyrrolidin-3-yl)formamido]methyl}hexanoic acid](/img/structure/B11717352.png)

![4-amino-1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde](/img/structure/B11717371.png)
![5-Methanesulfonyl-octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B11717375.png)
![(6aR,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B11717380.png)





![(2E)-5-methyl-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11717424.png)



